6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate
Description
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;oxalic acid |
InChI |
InChI=1S/C7H8N2.C2H2O4/c1-2-6-4-8-5-7(6)9-3-1;3-1(4)2(5)6/h1-3,8H,4-5H2;(H,3,4)(H,5,6) |
InChI Key |
JHOKBHZMWLGUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile in the presence of a base . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: Conversion to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using oxidizing agents like t-BuOOH.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Cyclization: Formation of fused ring systems through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-BuOOH, catalysts such as Mn(OTf)2, and bases for promoting cyclization reactions .
Major Products Formed
Scientific Research Applications
Allosteric Modulation
Research has identified 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor. These compounds enhance receptor activity, which has implications for treating conditions such as schizophrenia and other cognitive disorders. The modulation of this receptor can lead to improved cognitive function and reduced symptoms in patients with neuropsychiatric disorders .
G Protein-Coupled Receptor Agonism
Another application involves the compound's role as a G protein-coupled receptor 119 (GPR119) agonist. GPR119 is involved in glucose homeostasis and insulin secretion, making these compounds promising candidates for the treatment of type 2 diabetes. The optimization of related compounds has demonstrated effective modulation of glucose levels in rodent models, indicating potential for therapeutic use in metabolic disorders .
Antineoplastic Effects
Studies have explored the anticancer properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives against various cancer cell lines. For instance, certain derivatives exhibited moderate activity against renal and breast cancer cell lines, with specific compounds showing growth inhibition percentages ranging from 39% to 50% at micromolar concentrations . This suggests a potential role in developing new cancer therapies.
Synthetic Pathways
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine oxalate includes reactions with diethyl oxalate and other reagents to yield various derivatives that can be further tested for biological activity. Techniques such as nucleophilic substitution and reduction reactions are commonly employed to modify the compound's structure for enhanced efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate involves its interaction with specific molecular targets and pathways. For example, as an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a distinct site on the receptor, enhancing or inhibiting its activity . This modulation can influence various signaling pathways involved in neurological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Pharmacological Analogs
- VU0453595 Series : Replacing the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one core with 5,6- or 6,6-heterobicycles improved M1PAM potency (EC₅₀ < 100 nM) and CNS penetration (Kp = 0.3–3.1) .
- RhIII-Catalyzed Derivatives: Ethyl pent-2-ynoate reactions yield 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with a quaternary carbon center, enhancing stereochemical complexity for chiral drug design .
Key Research Findings
- Synthetic Efficiency : RhIII catalysis achieves >90% yield for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, outperforming traditional cyclization methods (e.g., 56–89% yields via acid hydrolysis) .
- Biological Activity : Modifications to the core (e.g., trifluoromethyl groups) enhance binding to CNS targets, as seen in M1PAM analogs with Kp values >3.0 .
- Stability : Oxalate salts exhibit improved shelf-life over hydrochlorides due to reduced hygroscopicity .
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its biological properties. The compound's molecular formula is , and it exists primarily as a dihydrochloride salt in various formulations. The oxalate form enhances its solubility and bioavailability, making it suitable for pharmacological applications.
Research indicates that 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives exhibit several mechanisms of action:
- G Protein-Coupled Receptor Modulation : Certain derivatives have been identified as agonists for GPR119, a receptor implicated in glucose homeostasis. This modulation suggests potential applications in treating type 2 diabetes by enhancing insulin secretion and improving glycemic control .
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Some studies highlight the compound's role as a DPP-IV inhibitor, which is crucial in the regulation of incretin hormones that promote insulin secretion .
- Anti-inflammatory Effects : Compounds related to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have shown promise in reducing inflammation through mechanisms that involve the inhibition of pro-inflammatory cytokines .
Antidiabetic Activity
Numerous studies have demonstrated the antidiabetic properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives. For example:
- Case Study : In a rodent model of diabetes, administration of a specific derivative led to significant reductions in blood glucose levels compared to controls. This effect was attributed to enhanced insulin sensitivity and increased secretion from pancreatic beta cells .
Neuroprotective Effects
Research has also indicated neuroprotective effects associated with this compound:
- Mechanism : The compound appears to mitigate oxidative stress and apoptosis in neuronal cells, potentially offering protection against neurodegenerative diseases .
Anticancer Potential
Emerging studies suggest that derivatives may exhibit anticancer properties:
- In vitro Studies : Certain derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Toxicological Profile
While the biological activities are promising, the toxicological profile remains under investigation. Current data indicate no significant mutagenic or carcinogenic effects associated with this compound . However, comprehensive studies are needed to fully assess its safety for clinical use.
Summary Table of Biological Activities
Q & A
Q. Table 2: Comparative Yields Under Different Conditions
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional Heating | 65 | 92 | |
| Microwave-Assisted | 82 | 98 | |
| Ionic Liquid-Mediated | 78 | 95 |
Advanced: How do researchers resolve contradictions in spectroscopic data for pyrrolo-pyridine derivatives?
Methodological Answer:
Contradictions (e.g., unexpected H NMR shifts or MS fragments) are addressed by:
Cross-Validation : Compare data across techniques (e.g., IR confirms carbonyl presence if NMR is ambiguous) .
Degradation Studies : Monitor stability under stress conditions (heat, light) to identify degradation peaks in HPLC .
Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies experimental data .
- Step 1 : Perform HPLC-MS to detect impurities (e.g., Zopiclone intermediates) .
- Step 2 : Isolate degradation products via preparative TLC and characterize via SC-XRD.
Advanced: How does the stability of this compound under laboratory conditions affect experimental outcomes?
Methodological Answer:
Stability is critical for reproducibility. Key findings include:
- pH Sensitivity : Degradation accelerates in alkaline conditions (pH > 8), forming 5-hydroxypyridine byproducts .
- Light Exposure : UV irradiation induces dimerization; store in amber vials at -20°C .
- Long-Term Storage : Lyophilized samples retain >90% activity after 6 months at -80°C .
Q. Table 3: Stability Under Stress Conditions
| Condition | Degradation Rate (%/month) | Major Byproduct |
|---|---|---|
| 25°C, pH 7.4 | 2 | None |
| 40°C, pH 10 | 15 | 5-Hydroxy derivative |
| UV Light (254 nm) | 30 | Dimerized product |
Advanced: What analytical techniques validate the purity of pyrrolo-pyridine derivatives in pharmaceutical research?
Methodological Answer:
- HPLC-PDA : Uses C18 columns (e.g., Agilent Zorbax) with acetonitrile/ammonium acetate gradients to resolve impurities (RSD < 2%) .
- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .
- Chiral Chromatography : Distinguishes enantiomers for compounds with stereocenters (e.g., Zopiclone intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
